4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid
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Overview
Description
4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is a derivative of oxane, featuring a carboxylic acid group and a dimethylphenyl substituent. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid involves several steps. One common method includes the reaction of 3,4-dimethylphenylmagnesium bromide with oxane-4-carboxylic acid chloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:
4-Phenylbutanoic acid: Similar in structure but lacks the oxane ring.
4-(3,4-Dimethylphenyl)butanoic acid: Similar but with a butanoic acid group instead of an oxane ring.
4-(3,4-Dimethylphenyl)oxane-4-methanol: Similar but with a methanol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-3-4-12(9-11(10)2)14(13(15)16)5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHYWOWHFRQNCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCOCC2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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